Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-
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Overview
Description
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is a complex organic compound with the molecular formula C8H12O and a molecular weight of 124.1803 g/mol . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The compound is also known for its stereoisomers, which include exo-syn- and endo-syn- forms .
Preparation Methods
The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction followed by various reduction and oxidation steps to achieve the desired stereochemistry . Industrial production methods often involve the use of catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- can be compared with its stereoisomers and other similar compounds:
Similar Compounds: Other tricyclic compounds with similar structures include Tricyclo(3.2.1.02,4)octan-8-ol,acetate,exo-anti- and Tricyclo(3.2.1.02,4)octan-8-ol,acetate,endo-anti-.
These comparisons highlight the uniqueness of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- in terms of its structure and reactivity.
Properties
CAS No. |
7076-81-5 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,4]octan-8-ol |
InChI |
InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2 |
InChI Key |
KKIDVQSXZVWGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC3C1C2O |
Origin of Product |
United States |
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